![molecular formula C14H20N2O3S B2527092 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide CAS No. 953158-79-7](/img/structure/B2527092.png)
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing its interaction with its substrates . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the active site .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the compound affects both the coagulation pathway and platelet activation pathway, leading to an overall antithrombotic effect .
Pharmacokinetics
This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antithrombotic. By inhibiting FXa, it reduces thrombin generation and indirectly inhibits platelet aggregation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Cancer Therapy
One of the primary applications of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is in the treatment of various cancers. The compound acts as an inhibitor of lysine-specific demethylase 1 (LSD1), a protein implicated in the progression of several cancer types. By inhibiting LSD1, this compound can potentially reverse the epigenetic modifications that allow cancer cells to proliferate.
Case Studies
- Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, compounds similar to this compound have shown significant inhibition of cancer cell growth. For instance, a related compound, QCA570, demonstrated IC50 values in the low nanomolar range, indicating potent anti-cancer activity .
- Neuroblastoma : Research has indicated that inhibitors targeting LSD1 can reduce tumor growth in neuroblastoma models. These findings suggest that compounds like this compound could be effective in treating this aggressive childhood cancer .
Epigenetic Regulation
This compound plays a role in epigenetic modulation by inhibiting proteins that regulate chromatin structure and gene expression. This property makes it a candidate for research into therapies aimed at diseases where epigenetic alterations are a factor.
Potential in Contraceptive Development
Recent studies have also explored the potential use of compounds similar to this compound in contraceptive methods due to their ability to inhibit epigenetic regulators involved in reproductive processes . This application highlights the versatility of the compound beyond oncology.
Data Table: Summary of Findings
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinylphenyl structure.
Other Sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.
Uniqueness
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is unique due to its specific combination of a piperidinylphenyl group and an ethanesulfonamide moiety, which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and oncology.
Research indicates that compounds similar to this compound may act on specific protein targets involved in critical cellular processes:
- Bromodomain and Extraterminal Domain (BET) Inhibition : Compounds derived from this class have been shown to inhibit BET proteins, which play a crucial role in regulating gene expression related to cancer progression. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including glioblastoma .
- Neuroprotective Effects : The piperidine structure may contribute to neuroprotective properties, potentially impacting pathways associated with neurodegenerative diseases .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound and related compounds:
Case Studies
- Glioblastoma Treatment : A study published in Nature reported that a compound structurally similar to this compound significantly reduced glioblastoma cell proliferation both in vitro and in vivo. The study highlighted the compound's ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors .
- Neuroprotection : Another investigation focused on the neuroprotective effects of similar sulfonamides demonstrated their ability to mitigate oxidative stress-induced neuronal damage. This suggests potential applications in treating conditions like Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound shows favorable absorption characteristics, which are essential for oral bioavailability.
- Metabolism : Initial studies indicate that it undergoes hepatic metabolism, which is typical for compounds with similar structures.
- Toxicity : Preliminary toxicity assessments suggest a relatively safe profile at therapeutic doses; however, further studies are needed to establish long-term safety .
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-12-7-8-13(11(2)10-12)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOHRRKZKRBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.